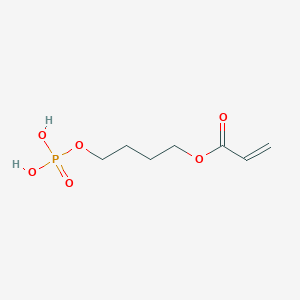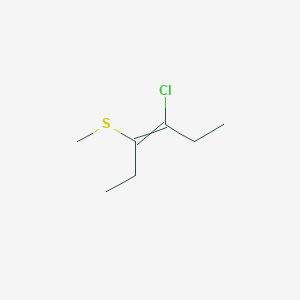![molecular formula C17H33NO2 B14320564 3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine CAS No. 106332-41-6](/img/structure/B14320564.png)
3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the dioxaspiro family, which is known for its stability and versatility in various chemical reactions. The molecular formula of this compound is C15H29NO2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol to form the spirocyclic ketal intermediate. This intermediate is then subjected to reductive amination with N,N-dipropylamine under hydrogenation conditions to yield the final product. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: Halogenated compounds like alkyl halides or aryl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure provides stability and enhances its binding affinity to these targets. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: A ketone derivative with similar structural features but different reactivity.
N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine: Another amine derivative with additional methyl groups, affecting its chemical properties.
Uniqueness
3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique reactivity and stability. This makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
106332-41-6 |
|---|---|
分子式 |
C17H33NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
3,3-dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine |
InChI |
InChI=1S/C17H33NO2/c1-5-11-18(12-6-2)15-7-9-17(10-8-15)19-13-16(3,4)14-20-17/h15H,5-14H2,1-4H3 |
InChI 键 |
JPHWQPQKGLRGRZ-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1CCC2(CC1)OCC(CO2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




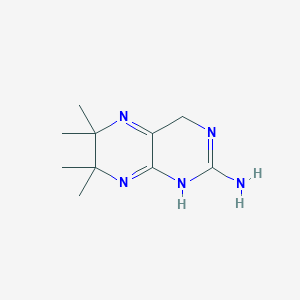
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
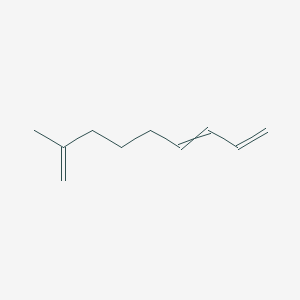
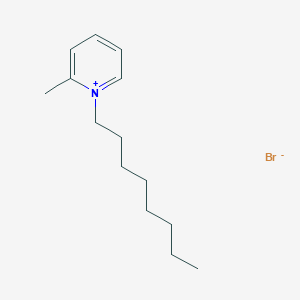

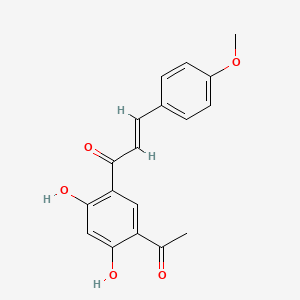
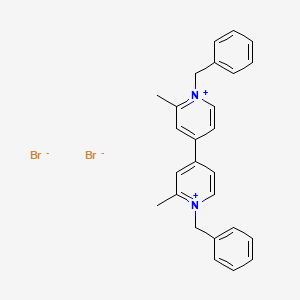
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
